molecular formula C19H16FN5O B11335792 N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

Cat. No.: B11335792
M. Wt: 349.4 g/mol
InChI Key: RAJMFTOCXIHJQF-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at position 7, a phenyl group at position 5, and an acetamide moiety at position 2. The acetamide group may contribute to metabolic stability and hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C19H16FN5O/c1-12(26)21-18-23-19-22-16(13-5-3-2-4-6-13)11-17(25(19)24-18)14-7-9-15(20)10-8-14/h2-11,17H,1H3,(H2,21,22,23,24,26)

InChI Key

RAJMFTOCXIHJQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups through substitution reactions. The final step involves the acylation of the triazolopyrimidine intermediate to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[1,5-a]pyrimidine scaffold is shared among several compounds in the evidence, but substituent variations significantly alter their properties:

Table 1: Structural and Functional Comparison
Compound Name (Source) Core Structure Key Substituents Biological Activity/Properties
Target Compound Triazolo[1,5-a]pyrimidine 4-fluorophenyl (C7), phenyl (C5), acetamide (C2) Hypothesized enzyme inhibition (structural analogy)
ZINC000021797248 () Triazolo[1,5-a]pyrimidine 3,4-dimethylphenoxy, methyl, propyl Metalloproteinase II (MPII) inhibition; excellent ADMET, low binding energy
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, isopropoxy High melting point (302–304°C); unspecified activity
N-[3-(4-quinazolinyl)amino... () Quinazoline-pyrazole hybrid Aldehyde hydrazone, substituted aryl Antimicrobial (50 µg/mL inhibition vs. wheat/apple fungi)
Flumetsulam () Triazolo[1,5-a]pyrimidine sulfonamide Difluorophenyl, sulfonamide Herbicide (ALS inhibitor)

Key Observations :

  • Core Modifications : Replacement of the triazolo[1,5-a]pyrimidine core with pyrazolo[3,4-d]pyrimidine () or quinazoline () alters electronic properties and target selectivity.
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound mirrors fluorinated analogs in and , which enhance bioactivity via hydrophobic interactions and metabolic stability.
  • Acetamide vs.

Pharmacological and Physicochemical Properties

  • Binding Affinity: ZINC000021797248 () demonstrates strong MPII inhibition due to its 3,4-dimethylphenoxy group, which may sterically and electronically complement the target enzyme. The target compound’s phenyl and fluorophenyl groups could similarly enhance binding but require experimental validation .
  • ADMET Profile : Acetamide derivatives generally exhibit favorable absorption and metabolic stability. For instance, ZINC000021797248 meets drug-likeness criteria, suggesting the target compound may share these traits .

Biological Activity

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is a synthetic compound belonging to the triazolopyrimidine class. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases involving kinase signaling pathways.

Property Value
Molecular FormulaC24H18FN5O
Molecular Weight411.4 g/mol
IUPAC NameN-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
InChI KeyNQVOHPUDGQWGHI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple organic reactions. A common method includes the cyclization of 4-fluorophenylhydrazine with benzoyl chloride under controlled conditions to yield intermediates that form the triazolopyrimidine core. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

This compound interacts with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can modulate critical signaling pathways involved in cell proliferation and survival. This action is particularly relevant in cancer therapy where aberrant kinase activity is often implicated.

Pharmacological Studies

Research has indicated that compounds within the triazolopyrimidine family exhibit various biological activities:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections alongside their anticancer properties.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Cell Line Studies : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis markers.
  • In Vivo Models : Animal studies have shown that administration of the compound resulted in significant tumor regression in xenograft models of human cancers.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

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